2-Amino-4-(3-fluorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
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Overview
Description
This compound is a derivative of benzothiazine, which is a type of organic compound that contains a benzene ring fused to a thiazine ring. The “2-Amino” and “3-fluorophenyl” parts suggest the presence of an amino group (-NH2) and a fluorophenyl group (a benzene ring with a fluorine atom) attached to the benzothiazine structure. The “6-methyl” part indicates a methyl group (-CH3) attached to the 6th position of the benzothiazine ring. The “4,6-dihydropyrano[3,2-c]” part suggests a dihydropyran ring fused to the benzothiazine ring at the 3rd and 2nd positions. The “3-carbonitrile 5,5-dioxide” part suggests a carbonitrile group (-CN) at the 3rd position and two oxygen atoms at the 5th position of the benzothiazine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate benzothiazine derivative. The amino, fluorophenyl, and methyl groups could potentially be introduced through substitution reactions. The dihydropyran ring could be formed through a cyclization reaction. The carbonitrile group could be introduced through a nitrile addition reaction, and the dioxide group could be introduced through an oxidation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzothiazine and dihydropyran rings would likely contribute to the rigidity of the molecule, while the amino, fluorophenyl, methyl, carbonitrile, and dioxide groups would add to its polarity .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the amino group could participate in acid-base reactions, the fluorophenyl group could undergo electrophilic aromatic substitution reactions, and the carbonitrile group could undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, molecular weight, and the presence of various functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Biological Evaluation
The compound under investigation is part of a broader class of chemicals that have been synthesized and evaluated for their biological activities. A study by Ahmad et al. (2019) focused on the synthesis of similar 4,6-dihydrobenzo[c]pyrano[2,3-e][1,2]thiazine 5,5-dioxides, which were evaluated as selective inhibitors of monoamine oxidase A and B. The study found that specific derivatives were selective and potent inhibitors of these enzymes, highlighting the compound's potential in developing treatments for conditions influenced by these enzymes, such as depression and Parkinson's disease. The binding modes of these inhibitors were further investigated through molecular docking analysis, indicating that these synthetic derivatives might be promising for targeting monoamine oxidase isozymes (Ahmad et al., 2019).
Multicomponent Synthesis
Lega et al. (2016) reported on the peculiarities of multicomponent synthesis derived from 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, producing new 2-amino-3-R-4-aryl-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides. This study highlights the compound's role in facilitating the synthesis of new chemical entities through three-component interactions, demonstrating the versatility and potential for producing a wide range of chemical derivatives with potential biological applications (Lega et al., 2016).
Antimicrobial Activity
Another significant area of research involves evaluating the antimicrobial activities of derivatives of 2-amino-4-(3-fluorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide. Studies by Lega et al. (2017) synthesized compounds through three-component interaction and screened them for antibacterial and antifungal activities. These studies demonstrate the compound's potential as a scaffold for developing new antimicrobial agents, highlighting the importance of structural modifications in enhancing biological activities (Lega et al., 2017).
Future Directions
The study of benzothiazine derivatives is an active area of research in medicinal chemistry, and new compounds with this structure are continually being synthesized and tested for biological activity. This particular compound, with its complex structure and multiple functional groups, could potentially have interesting biological properties and could be a subject of future research .
Properties
IUPAC Name |
2-amino-4-(3-fluorophenyl)-6-methyl-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O3S/c1-23-15-8-3-2-7-13(15)17-18(27(23,24)25)16(14(10-21)19(22)26-17)11-5-4-6-12(20)9-11/h2-9,16H,22H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLRMILIMGGOJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C(S1(=O)=O)C(C(=C(O3)N)C#N)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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